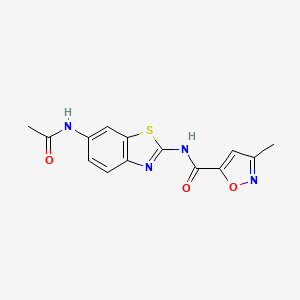

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Description

N-(6-Acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with an acetamido group and at position 2 with a 3-methyl-1,2-oxazole-5-carboxamide moiety. The benzothiazole scaffold is well-documented for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-7-5-11(21-18-7)13(20)17-14-16-10-4-3-9(15-8(2)19)6-12(10)22-14/h3-6H,1-2H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECNFRANOBAIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the acetamido group and the oxazole ring. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial and fungal strains. Research indicates that oxazole derivatives exhibit significant antibacterial activity, which can be attributed to their ability to inhibit bacterial growth effectively.

Case Studies on Antimicrobial Efficacy

- Kamble et al. investigated various oxazole derivatives, including those similar to N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had inhibition zones comparable to standard antibiotics like amoxicillin and ciprofloxacin (see Table 1) .

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| 13a | – | 20 |

| 13b | 19 | – |

| 13c | 23 | 22 |

| Amoxicillin | 20 | 18 |

Anticancer Research

This compound also demonstrates potential in anticancer applications. Its structural analogs have been synthesized and tested for cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Activity

Research conducted by Biersack et al. revealed that oxazole-linked compounds exhibited significant cytotoxic effects against human melanoma and leukemia cells. The study highlighted the effectiveness of these compounds in inhibiting cell proliferation (see Table 2) .

| Compound | A549 (Lung Cancer) | P388 (Leukemia) | LO2 (Liver) |

|---|---|---|---|

| 70 | 0.53 | 2.50 | 3.0 |

| Amonafide | 1.10 | 0.20 | 5.0 |

Summary of Findings

The applications of this compound are diverse and impactful:

- Antimicrobial Applications: Effective against various bacterial strains with potential for development into new antibiotics.

- Anticancer Potential: Demonstrated cytotoxicity against multiple cancer cell lines, indicating promise for therapeutic development.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The substituents at positions 2 and 6 of the benzothiazole ring significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s acetamido group.

- Hydrogen Bonding : The target compound’s acetamido and oxazole-carboxamide groups enable dual hydrogen-bonding interactions, which are absent in methoxy or trifluoromethyl analogs.

Pharmacological and Physicochemical Properties

- Solubility : Methoxy and acetamido groups (as in and the target compound) enhance water solubility compared to trifluoromethyl derivatives .

- Metabolic Stability: Trifluoromethyl groups () and adamantyl moieties () are known to improve metabolic stability by resisting cytochrome P450 oxidation.

- Biological Activity : Pyrazole-linked oxazole-carboxamide derivatives () exhibit enhanced planar rigidity, which may improve binding to flat enzymatic active sites (e.g., kinases).

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.32 g/mol. The compound features a benzothiazole moiety and an oxazole ring, contributing to its unique biological properties.

Anticonvulsant Activity

Research indicates that compounds within the benzothiazole class exhibit anticonvulsant properties. In a study evaluating a series of benzothiazole derivatives, including those similar to this compound, significant anticonvulsant activity was observed in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These compounds showed a reduction in immobility time without neurotoxic effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted that benzothiazole derivatives possess notable activity against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent. Mechanistically, it may involve the activation of caspases and modulation of cell cycle regulators .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It can modulate receptors associated with neurotransmission and cell signaling.

- DNA Interaction : The ability to intercalate into DNA may contribute to its cytotoxic effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the anticancer potential of benzothiazole derivatives included this compound. The results indicated that at concentrations of 10 µM and above, the compound significantly reduced cell viability in breast cancer cell lines (MCF7) by inducing apoptosis and disrupting mitochondrial membrane potential .

Q & A

Q. Basic

- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., acetamido NH at δ 10–12 ppm, oxazole protons as singlet near δ 6.5–7.5 ppm) .

- IR Spectroscopy: Detect key functional groups (amide C=O stretch ~1650–1700 cm⁻¹, benzothiazole C=N ~1600 cm⁻¹) .

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement for precise bond angles) .

Advanced: Combine with mass spectrometry (HRMS) to verify molecular weight and elemental composition. Discrepancies between NMR and X-ray data (e.g., conformational flexibility) can be resolved via DFT calculations .

How can researchers design initial biological activity screens for this compound?

Q. Basic

- Target Selection: Prioritize enzymes or receptors structurally related to benzothiazole/oxazole scaffolds (e.g., kinases, GPCRs, or bacterial cell wall synthases) .

- Assays: Use fluorescence polarization for binding affinity or microplate-based enzymatic inhibition assays (e.g., IC50 determination). Include positive controls (e.g., known inhibitors) and dose-response curves .

- Cell Viability: Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) to assess cytotoxicity .

How can low yields in the final coupling step be systematically addressed?

Q. Advanced

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF, dichloromethane) to balance reactivity and solubility .

- Catalyst Optimization: Replace EDC with DCC or HOBt/DMAP systems to enhance carboxamide activation .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

How should contradictory crystallographic and spectroscopic data be resolved?

Q. Advanced

- Multi-Method Validation: Compare X-ray-derived torsion angles with NOESY NMR data to identify dynamic conformations .

- Temperature-Dependent Studies: Collect NMR spectra at varying temperatures to detect rotameric equilibria.

- Computational Refinement: Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model flexible regions and reconcile experimental data .

What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Q. Advanced

- Substituent Variation: Synthesize analogs with modified benzothiazole (e.g., halogenation) or oxazole (e.g., alkyl chain extensions) groups .

- Pharmacophore Modeling: Generate 3D QSAR models using software like Schrödinger to predict bioactivity trends .

- Docking Studies: Map interactions with target proteins (e.g., 5HT7R) to prioritize analogs with enhanced binding .

Which advanced analytical methods can elucidate degradation pathways or metabolite profiles?

Q. Advanced

- LC-MS/MS: Identify degradation products under stress conditions (e.g., acidic, oxidative) using fragmentation patterns .

- Stable Isotope Tracing: Incubate with 13C-labeled precursors to track metabolic transformations in cell cultures.

- NMR Cryoprobe Analysis: Enhance sensitivity for detecting low-abundance metabolites in biological matrices .

How can computational methods predict off-target effects or toxicity?

Q. Advanced

- Docking Panels: Screen against databases like ChEMBL or PubChem BioAssay to identify potential off-targets .

- ADMET Prediction: Use tools like SwissADME to estimate permeability, cytochrome P450 interactions, and hepatotoxicity .

- Machine Learning: Train models on toxicity datasets (e.g., Tox21) to flag structural alerts (e.g., reactive oxazole rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.